molecular formula C9H20O2 B023697 8-Methoxyoctan-1-ol CAS No. 51308-90-8

8-Methoxyoctan-1-ol

Cat. No.: B023697
CAS No.: 51308-90-8
M. Wt: 160.25 g/mol
InChI Key: MWOSHTQWZMBEDU-UHFFFAOYSA-N
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Description

8-Methoxyoctan-1-ol is an organic compound with the molecular formula C9H20O2. It is a type of alcohol characterized by the presence of a methoxy group attached to the eighth carbon of an octanol chain. This compound is known for its applications in various fields, including organic synthesis and industrial processes.

Scientific Research Applications

8-Methoxyoctan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound is used in the study of biological pathways and as a reagent in biochemical assays.

    Industry: this compound is used in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Methoxyoctan-1-ol is not specified in the available literature. The mechanism of action typically refers to how a compound interacts with biological systems to produce a specific effect .

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Methoxyoctan-1-ol can be synthesized through several methods. One common approach involves the reaction of octan-1-ol with methanol in the presence of an acid catalyst. This process typically requires controlled temperatures and pressures to ensure the selective formation of the methoxy group at the desired position.

Industrial Production Methods: In industrial settings, this compound is often produced using large-scale chemical reactors. The process involves the continuous feeding of octan-1-ol and methanol into the reactor, where they react under optimized conditions. The product is then purified through distillation and other separation techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 8-Methoxyoctan-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: It can participate in substitution reactions where the methoxy group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various halogenating agents and catalysts can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of 8-methoxyoctanal or 8-methoxyoctanoic acid.

    Reduction: Formation of octan-1-ol or other reduced derivatives.

    Substitution: Formation of halogenated or other substituted octanols.

Comparison with Similar Compounds

    Octan-1-ol: Lacks the methoxy group, resulting in different chemical properties and reactivity.

    8-Hydroxyoctan-1-ol: Contains a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.

    8-Methoxyoctanoic Acid: An oxidized form of 8-Methoxyoctan-1-ol with different chemical properties.

Uniqueness: this compound is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic and industrial applications where other similar compounds may not be suitable.

Properties

IUPAC Name

8-methoxyoctan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O2/c1-11-9-7-5-3-2-4-6-8-10/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOSHTQWZMBEDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60525148
Record name 8-Methoxyoctan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60525148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51308-90-8
Record name 8-Methoxyoctan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60525148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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